Sulofenur metabolite IV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulofenur metabolite IV is a derivative of sulofenur, a diarylsulfonylurea compound known for its anticancer properties. Sulofenur itself has been studied extensively for its broad-spectrum activity against various solid tumors. its clinical application has been limited due to side effects such as anemia and methemoglobinemia . Understanding the properties and behavior of its metabolites, including this compound, is crucial for developing more effective and safer anticancer agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulofenur metabolite IV involves several steps, starting from the parent compound, sulofenur. The process typically includes:
Nitration: Introduction of a nitro group to the aromatic ring of sulofenur.
Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: Addition of a sulfonyl group to the amino group, forming the sulfonamide structure.
Hydrolysis: Hydrolysis of the sulfonamide to yield the final metabolite
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale reactors for nitration and reduction steps.
Continuous Flow Reactors: For sulfonation and hydrolysis steps to ensure consistent product quality and yield.
Purification: Techniques such as crystallization and chromatography to purify the final product
Analyse Chemischer Reaktionen
Types of Reactions
Sulofenur metabolite IV undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group back to an amino group using reducing agents.
Substitution: Replacement of the sulfonyl group with other functional groups under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Methanol, ethanol, acetonitrile.
Conditions: Reactions typically occur at room temperature to 80°C, under atmospheric pressure
Major Products
The major products formed from these reactions include various sulfonylurea derivatives, which can be further modified to enhance their anticancer properties .
Wissenschaftliche Forschungsanwendungen
Sulofenur metabolite IV has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfonylurea derivatives in various chemical reactions.
Biology: Investigated for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly against solid tumors. .
Wirkmechanismus
Sulofenur metabolite IV exerts its effects through several mechanisms:
Inhibition of Glutathione Reductase: This enzyme is crucial for maintaining cellular redox balance. .
Induction of Apoptosis: The compound induces programmed cell death in cancer cells by activating apoptotic pathways.
Disruption of Cellular Metabolism: It interferes with the metabolic pathways of cancer cells, leading to reduced cell proliferation and growth
Vergleich Mit ähnlichen Verbindungen
Sulofenur metabolite IV is compared with other diarylsulfonylurea compounds such as:
Sulofenur: The parent compound with similar anticancer properties but higher toxicity.
ILX-295501: A derivative with improved pharmacokinetic properties and reduced side effects.
N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine: Another metabolite of sulofenur with distinct biological activities.
This compound is unique due to its specific inhibition of glutathione reductase and its potential for reduced side effects compared to its parent compound .
Eigenschaften
CAS-Nummer |
133883-96-2 |
---|---|
Molekularformel |
C16H15ClN2O4S |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[(3-hydroxy-2,3-dihydro-1H-inden-5-yl)sulfonyl]urea |
InChI |
InChI=1S/C16H15ClN2O4S/c17-11-3-5-12(6-4-11)18-16(21)19-24(22,23)13-7-1-10-2-8-15(20)14(10)9-13/h1,3-7,9,15,20H,2,8H2,(H2,18,19,21) |
InChI-Schlüssel |
JCWVSADLTGFFOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1O)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.